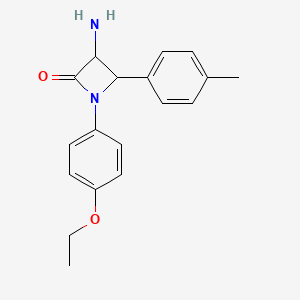
3-Amino-1-(4-ethoxyphenyl)-4-(p-tolyl)azetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-アミノ-1-(4-エトキシフェニル)-4-(p-トリル)アゼチジン-2-オンは、アゼチジン-2-オン類に属する合成有機化合物です。アゼチジン-2-オン類は、4員環ラクトンであり、生物活性を持つことが知られており、さまざまな医薬品の合成における中間体としてよく使用されます。
2. 製法
合成経路と反応条件
3-アミノ-1-(4-エトキシフェニル)-4-(p-トリル)アゼチジン-2-オンの合成は、通常、適切な前駆体を特定の条件下で環化することにより行われます。一般的な方法の1つは、イミンとケテンの反応であるスタウディンガー反応です。
反応例:
反応物: 4-エトキシベンズアルデヒド、p-トリルアミン、ケテン前駆体。
条件: 反応は、通常、窒素などの不活性雰囲気中で、環化プロセスを促進するために制御された温度(例:0-5°C)で行われます。
工業生産方法
このような化合物の工業生産方法では、収率と純度を最大限に高めるために、反応条件を最適化する必要があります。これには、触媒、溶媒、再結晶またはクロマトグラフィーなどの精製技術の使用が含まれる場合があります。
3. 化学反応解析
反応の種類
3-アミノ-1-(4-エトキシフェニル)-4-(p-トリル)アゼチジン-2-オンは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: アミノ基は、ニトロ誘導体を形成するために酸化される可能性があります。
還元: カルボニル基は、アルコール誘導体を形成するために還元される可能性があります。
置換: 芳香環は、求電子置換反応を受ける可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) などの試薬を酸性条件下で。
還元: 水素化リチウムアルミニウム (LiAlH₄) や水素化ホウ素ナトリウム (NaBH₄) などの試薬。
置換: ハロゲン (Cl₂、Br₂) やニトロ化剤 (HNO₃/H₂SO₄) などの試薬。
主な生成物
酸化: ニトロ誘導体。
還元: アルコール誘導体。
置換: ハロゲン化またはニトロ化された芳香族化合物。
4. 科学研究への応用
化学: より複雑な分子の合成における中間体として使用されます。
生物学: 酵素相互作用とタンパク質結合の研究における潜在的な用途。
医学: 抗菌活性や抗がん活性などの潜在的な薬理作用について調査されています。
産業: 新素材の開発や特定の化学反応における触媒として使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-ethoxyphenyl)-4-(p-tolyl)azetidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Staudinger reaction, which involves the reaction of an imine with a ketene.
Example Reaction:
Reactants: 4-ethoxybenzaldehyde, p-toluidine, and a ketene precursor.
Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen, at a controlled temperature (e.g., 0-5°C) to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-Amino-1-(4-ethoxyphenyl)-4-(p-tolyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.
作用機序
3-アミノ-1-(4-エトキシフェニル)-4-(p-トリル)アゼチジン-2-オンの作用機序は、特定の用途によって異なります。たとえば、抗菌活性がある場合、ペニシリン結合タンパク質に結合することにより、細菌細胞壁の合成を阻害する可能性があります。関与する分子標的と経路は、研究されている生物活性に基づいて異なります。
6. 類似の化合物との比較
類似の化合物
- 3-アミノ-1-フェニル-4-(p-トリル)アゼチジン-2-オン
- 3-アミノ-1-(4-メトキシフェニル)-4-(p-トリル)アゼチジン-2-オン
- 3-アミノ-1-(4-クロロフェニル)-4-(p-トリル)アゼチジン-2-オン
独自性
3-アミノ-1-(4-エトキシフェニル)-4-(p-トリル)アゼチジン-2-オンは、フェニル環にエトキシ基が存在するため、化学反応性と生物活性に影響を与える可能性があります。この構造上の違いにより、類似の化合物と比較して、溶解性、安定性、生物学的標的との相互作用に違いが生じる可能性があります。
類似化合物との比較
Similar Compounds
- 3-Amino-1-phenyl-4-(p-tolyl)azetidin-2-one
- 3-Amino-1-(4-methoxyphenyl)-4-(p-tolyl)azetidin-2-one
- 3-Amino-1-(4-chlorophenyl)-4-(p-tolyl)azetidin-2-one
Uniqueness
3-Amino-1-(4-ethoxyphenyl)-4-(p-tolyl)azetidin-2-one is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to similar compounds.
特性
分子式 |
C18H20N2O2 |
|---|---|
分子量 |
296.4 g/mol |
IUPAC名 |
3-amino-1-(4-ethoxyphenyl)-4-(4-methylphenyl)azetidin-2-one |
InChI |
InChI=1S/C18H20N2O2/c1-3-22-15-10-8-14(9-11-15)20-17(16(19)18(20)21)13-6-4-12(2)5-7-13/h4-11,16-17H,3,19H2,1-2H3 |
InChIキー |
AXRVTZQAAJBOCS-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)N2C(C(C2=O)N)C3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



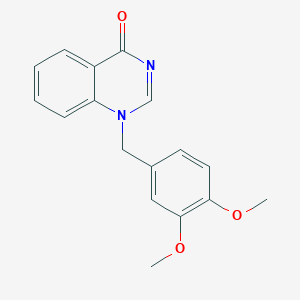

![Ethyl 2-amino-2-[(2-phenylacetyl)hydrazinylidene]acetate](/img/structure/B11832890.png)


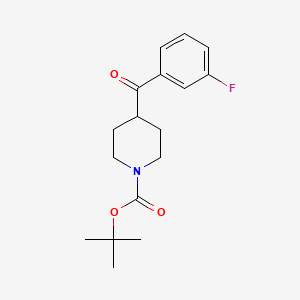
![3-iodo-1,4-dimethyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11832907.png)

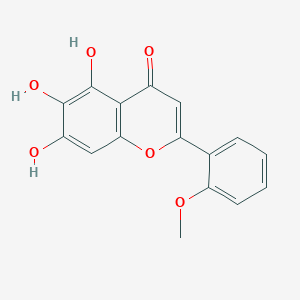
![8-Bromo-N-((5-fluoro-2,3-dihydrobenzofuran-4-yl)methyl)imidazo[1,5-c]pyrimidin-5-amine](/img/structure/B11832927.png)

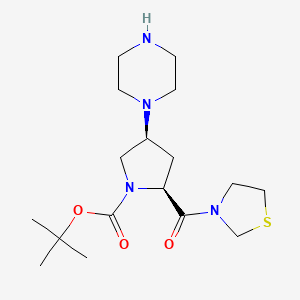
![Phosphonic acid, P-[[(1R)-2-amino-1-methylethoxy]methyl]-, diethyl ester](/img/structure/B11832959.png)
